molecular formula C7H8BrNO2S B3046850 Methyl 3-amino-4-bromo-5-methylthiophene-2-carboxylate CAS No. 1313712-49-0

Methyl 3-amino-4-bromo-5-methylthiophene-2-carboxylate

Cat. No. B3046850
CAS RN: 1313712-49-0
M. Wt: 250.12
InChI Key: CJDIBIRKBPDUPP-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-bromo-5-methylthiophene-2-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound belongs to the class of heterocyclic compounds and has a molecular formula of C8H9BrN2O2S.

Mechanism of Action

The exact mechanism of action of Methyl 3-amino-4-bromo-5-methylthiophene-2-carboxylate is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
Methyl 3-amino-4-bromo-5-methylthiophene-2-carboxylate has been found to exhibit significant biochemical and physiological effects in various in vitro and in vivo studies. It has been shown to reduce the levels of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. Additionally, it has been found to reduce pain perception in various pain models, including the formalin test and the hot plate test.

Advantages and Limitations for Lab Experiments

One of the major advantages of using Methyl 3-amino-4-bromo-5-methylthiophene-2-carboxylate in lab experiments is its high potency and selectivity towards its target enzymes. This makes it a valuable tool for studying the role of COX-2 and LOX in various biological processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it challenging to work with in certain experimental setups.

Future Directions

There are several potential future directions for the research on Methyl 3-amino-4-bromo-5-methylthiophene-2-carboxylate. Some of these include:
1. Further elucidation of the exact mechanism of action of this compound, including its interactions with other enzymes and signaling pathways.
2. Development of new analogs and derivatives of Methyl 3-amino-4-bromo-5-methylthiophene-2-carboxylate with improved pharmacological properties.
3. Exploration of the potential applications of this compound in the treatment of other inflammatory and pain-related conditions, such as arthritis and neuropathic pain.
4. Investigation of the potential toxicological effects of this compound, particularly with regards to its long-term use and exposure.

Scientific Research Applications

Methyl 3-amino-4-bromo-5-methylthiophene-2-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess significant anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of various inflammatory and pain-related conditions.

properties

IUPAC Name

methyl 3-amino-4-bromo-5-methylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c1-3-4(8)5(9)6(12-3)7(10)11-2/h9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDIBIRKBPDUPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)C(=O)OC)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50724406
Record name Methyl 3-amino-4-bromo-5-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50724406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1313712-49-0
Record name Methyl 3-amino-4-bromo-5-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50724406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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